1-Bromo-3-cyclopropyl-5-fluorobenzene
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Overview
Description
1-Bromo-3-cyclopropyl-5-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, cyclopropyl, and fluorine groups
Preparation Methods
The synthesis of 1-Bromo-3-cyclopropyl-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-cyclopropyl-5-fluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often involve solvents like dichloromethane or chloroform and may require controlled temperatures to ensure selective bromination .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent quality and yield. These methods are optimized for large-scale synthesis, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
1-Bromo-3-cyclopropyl-5-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
1-Bromo-3-cyclopropyl-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, which may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropyl-5-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the bromine, cyclopropyl, and fluorine groups influences the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
1-Bromo-3-cyclopropyl-5-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound has a chlorine atom instead of a cyclopropyl group, leading to different reactivity and applications.
1-Bromo-3-fluorobenzene: Lacking the cyclopropyl group, this compound is simpler and may be used in different contexts.
Properties
IUPAC Name |
1-bromo-3-cyclopropyl-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDNDCLSKALKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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